N-Methyl-N-naphthylmethylamine

説明

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 129392. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

特性

IUPAC Name |

N-methyl-1-naphthalen-1-ylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N/c1-13-9-11-7-4-6-10-5-2-3-8-12(10)11/h2-8,13H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQRIUFVBEVFILS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=CC=CC2=CC=CC=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00162834 | |

| Record name | N-Methyl-N-naphthylmethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00162834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14489-75-9 | |

| Record name | N-Methyl-1-naphthalenemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14489-75-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Methyl-N-naphthylmethylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014489759 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 14489-75-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=129392 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Methyl-N-naphthylmethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00162834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-methylnaphthalene-1-methylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.982 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-METHYL-N-NAPHTHYLMETHYLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DWX2R0PS9P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to N-Methyl-N-(1-naphthylmethyl)amine: Properties, Synthesis, and Pharmaceutical Applications

This guide provides an in-depth technical overview of N-Methyl-N-(1-naphthylmethyl)amine, a critical chemical intermediate in the pharmaceutical industry. Primarily aimed at researchers, chemists, and professionals in drug development, this document synthesizes key information regarding its chemical identity, synthesis protocols, analytical characterization, and principal applications, with a focus on the scientific rationale behind its use and handling.

Chemical Identity and Physicochemical Properties

N-Methyl-N-(1-naphthylmethyl)amine, also known as N-methyl-1-naphthalenemethanamine, is a secondary amine featuring a methyl group and a naphthylmethyl group attached to a nitrogen atom.[1][2] It is most commonly identified by its CAS Number 14489-75-9 .[1][3][4][5] Its hydrochloride salt is also a common form, registered under CAS Number 65473-13-4 .[6] The distinction between the free base and its salt is critical, as their physical properties and handling requirements differ significantly.

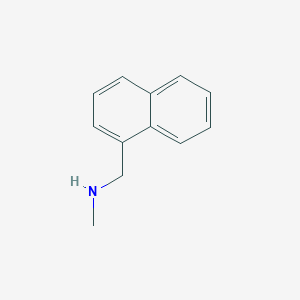

The molecular structure consists of a naphthalene ring system linked to a methylaminomethyl group. This structure is fundamental to its role as a building block in the synthesis of more complex molecules.

Caption: Chemical structure of N-Methyl-N-(1-naphthylmethyl)amine.

A summary of its key physicochemical properties is presented below for quick reference.

| Property | Value (Free Base) | Value (Hydrochloride Salt) | Source(s) |

| CAS Number | 14489-75-9 | 65473-13-4 | [1][3][4][6] |

| Molecular Formula | C₁₂H₁₃N | C₁₂H₁₄ClN | [1][7] |

| Molecular Weight | 171.24 g/mol | 207.70 g/mol | [1][2][6] |

| Appearance | Colorless to light brown/yellow liquid | White to light yellow crystalline powder | [1][3][4] |

| Boiling Point | 287.9 °C at 760 mmHg | 287.9 °C (decomposes) | [1][7] |

| Melting Point | N/A | 191-193 °C | [4][6][7] |

| Density | ~1.036 - 1.05 g/cm³ | ~1.05 g/cm³ | [1][4] |

| Flash Point | 146.6 °C | N/A | [1][4] |

| Solubility | Insoluble in water | Soluble in water, DMSO, Methanol | [7][8] |

Synthesis and Mechanistic Insights

The synthesis of N-Methyl-N-(1-naphthylmethyl)amine is a well-documented process, crucial for ensuring a high-purity supply for pharmaceutical manufacturing. A common and scalable method involves a two-step process starting from 1-chloromethylnaphthalene.[9][10]

Step 1: Formation of N-methyl-N-(1-naphthylmethyl)-formamide The process begins with the reaction of 1-chloromethylnaphthalene with N-methylformamide. This reaction is typically performed in the presence of a mild base and a phase transfer catalyst (PTC).[9][10]

-

Causality: The use of a PTC is a key process optimization. It facilitates the transfer of the N-methylformamide anion from the aqueous or solid phase to the organic phase where 1-chloromethylnaphthalene resides, significantly enhancing the reaction rate and yield while avoiding the need for harsh, anhydrous conditions or strong bases like sodium hydride. This choice makes the process more economical and safer for large-scale production.[9]

Step 2: Hydrolysis to N-Methyl-N-(1-naphthylmethyl)amine The resulting formamide intermediate is then hydrolyzed to yield the final product. This can be achieved through either acid or base catalysis.[9][10][11]

-

Acid Hydrolysis: The formamide is suspended in an aqueous acid solution (e.g., 10% sulfuric acid) and heated to reflux.[10][11] After reaction completion, the mixture is cooled, extracted to remove organic impurities, and then basified to liberate the free amine, which is subsequently extracted.[10][11]

-

Base Hydrolysis: Alternatively, the formamide can be heated with a strong base like sodium hydroxide.[11] The workup is similar, involving extraction of the final product.

The choice between acid and base hydrolysis often depends on the stability of the reactants and products to the specific pH conditions and the desired purity profile.

Caption: Generalized workflow for the synthesis of N-Methyl-N-(1-naphthylmethyl)amine.

Analytical Methodologies and Quality Control

Ensuring the purity of N-Methyl-N-(1-naphthylmethyl)amine is paramount, especially given its use as a pharmaceutical intermediate. Impurities from starting materials or side reactions can impact the yield and purity of the final active pharmaceutical ingredient (API).

Gas Chromatography (GC): A validated GC method is essential for quality control, particularly for detecting and quantifying residual starting materials like naphthalene.[12] A rapid and specific GC method has been developed for this purpose.[12]

Protocol: GC Determination of Naphthalene Impurity [12]

-

System: Gas chromatograph equipped with a Flame Ionization Detector (FID).

-

Column: 5% SE-30 packed column.

-

Sample Preparation: Accurately weigh the N-Methyl-N-(1-naphthylmethyl)amine sample and dissolve in a suitable solvent, such as toluene.

-

Standard Preparation: Prepare a standard solution of naphthalene in toluene at a known concentration (e.g., 100 ppm).

-

Chromatographic Conditions:

-

Injector Temperature: 275°C

-

Oven Program: Start at 150°C for 5 min, ramp at 15°C/min to 225°C, hold for 6 min, then ramp at 25°C/min to 250°C, and hold for 3 min.

-

Carrier Gas: Nitrogen

-

Injection Volume: 0.4 µL

-

-

Analysis: Inject the blank (toluene), standard, and sample solutions. The specificity is confirmed by comparing the retention times. Quantify the naphthalene content by comparing the peak area in the sample to that of the standard. The detection level can be established as low as 10 ppm.[12]

Spectroscopic Characterization: Structural confirmation and routine identification are typically performed using spectroscopic methods. Data for N-Methyl-N-(1-naphthylmethyl)amine is available in public databases.[2]

-

Mass Spectrometry (GC-MS): Provides fragmentation patterns for structural elucidation and identification.[2]

-

Infrared (IR) and Raman Spectroscopy: Used to confirm the presence of functional groups (N-H, C-N, aromatic C-H) and the overall molecular fingerprint.[2]

Core Applications in Pharmaceutical Development

The primary and most significant application of N-Methyl-N-(1-naphthylmethyl)amine is its role as a key intermediate in the synthesis of allylamine antifungal agents.[1][7][8][11]

Synthesis of Terbinafine and Butenafine: This compound serves as the backbone for drugs like Terbinafine and Butenafine.[1][7] The synthesis involves the N-alkylation of N-Methyl-N-(1-naphthylmethyl)amine with an appropriate allyl or cinnamyl halide. For instance, in the synthesis of Naftifine (a related compound), N-methyl-N-1-naphthylmethylamine is condensed with cinnamyl bromide. This reaction highlights the nucleophilic character of the secondary amine, which is central to its utility as a building block.

Caption: Role as a key intermediate in the synthesis of Terbinafine.

This role as a precursor to high-value APIs makes the consistent supply and stringent quality control of N-Methyl-N-(1-naphthylmethyl)amine a critical aspect of pharmaceutical supply chains.[7]

Safety, Handling, and Storage

Proper handling of N-Methyl-N-(1-naphthylmethyl)amine and its hydrochloride salt is essential to ensure laboratory and personnel safety. The compound is classified as an irritant.[4][11][13]

| Hazard Statement | Description | GHS Class | Source(s) |

| H301 | Toxic if swallowed | Acute toxicity, oral | [14] |

| H315 | Causes skin irritation | Skin Irrit. 2 | [14][15][16] |

| H319 | Causes serious eye irritation | Eye Irrit. 2 | [14][15][16] |

| H335 | May cause respiratory irritation | STOT SE 3 | [15][16] |

| H411 | Toxic to aquatic life with long lasting effects | Aquatic Chronic 2 | [14] |

Recommended Safety Protocols:

-

Personal Protective Equipment (PPE): Wear suitable protective clothing, chemical-resistant gloves (inspect before use), and safety goggles with side-shields or a face shield.[14][17][18] In case of insufficient ventilation, use a full-face respirator.[14]

-

Handling: Use only in a well-ventilated area, such as a chemical fume hood.[17] Avoid breathing vapors or dust.[15][18] Prevent contact with skin and eyes.[17] Wash hands thoroughly after handling.[14][15]

-

First Aid:

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[14][18]

-

Skin Contact: Take off contaminated clothing immediately. Wash off with soap and plenty of water.[15][17][18]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[15][17]

-

Ingestion: Rinse mouth with water. Do not induce vomiting. Get emergency medical help immediately.[14][17]

-

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[13][15][17] Keep away from strong oxidizing agents.[17] The free base may be sensitive to air and light, so storage under an inert atmosphere is recommended.[3]

References

- Vertex AI Search Result 1.

- Sigma-Aldrich. N-Methyl-1-naphthalenemethylamine 98 65473-13-4.

- Tokyo Chemical Industry Co., Ltd. N-Methyl-1-naphthylmethylamine | 14489-75-9.

- TCI Chemicals. N-Methyl-1-naphthylmethylamine Hydrochloride 65473-13-4.

- FUJIFILM Wako Chemicals.

- ChemBK. N-Methyl-1-Naphthalene Methylamine.

- ChemicalBook.

- Capot Chemical. MSDS of N-methyl-1-naphthalenemethylamine.

- ECHEMI.

- LabSolutions. N-Methyl-1-naphthylmethylamine.

- PubChem. N-Methyl-N-naphthylmethylamine | C12H13N | CID 84474.

- ECHEMI. 14489-75-9, N-Methyl-1-naphthalenemethanamine Formula.

- Guidechem. N-Methyl-1-naphthalenemethylamine hydrochloride 65473-13-4 wiki.

- ChemicalBook. N-Methyl-1-naphthalenemethylamine hydrochloride | 65473-13-4.

- ChemBK. N-Methyl-1-naphthalenemethylamine hydrochloride.

- Google Patents. WO2004080945A1 - Process for the preparation of n-methyl-1-naphthalenemethanamine.

- Google Patents. WO2004080945A1 - Process for the preparation of n-methyl-1-naphthalenemethanamine.

- Indian Journal of Chemical Technology.

- Fisher Scientific. N-Methyl-1-naphthalenemethylamine hydrochloride, 98% 1 g | Buy Online.

- Asian Journal of Chemistry.

Sources

- 1. CAS NO 14489-75-9 99% N-Methyl-1-Naphthalenemethyl Amine [linchuanchemical.com]

- 2. This compound | C12H13N | CID 84474 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. N-Methyl-1-naphthylmethylamine | 14489-75-9 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 4. chembk.com [chembk.com]

- 5. labsolu.ca [labsolu.ca]

- 6. N-メチル-1-ナフタレンメチルアミン 塩酸塩 98% | Sigma-Aldrich [sigmaaldrich.com]

- 7. N-Methyl-1-naphthalenemethylamine hydrochloride | 65473-13-4 [chemicalbook.com]

- 8. chembk.com [chembk.com]

- 9. WO2004080945A1 - Process for the preparation of n-methyl-1-naphthalenemethanamine - Google Patents [patents.google.com]

- 10. WO2004080945A1 - Process for the preparation of n-methyl-1-naphthalenemethanamine - Google Patents [patents.google.com]

- 11. echemi.com [echemi.com]

- 12. asianpubs.org [asianpubs.org]

- 13. Page loading... [wap.guidechem.com]

- 14. echemi.com [echemi.com]

- 15. N-Methyl-1-naphthalenemethylamine hydrochloride - Safety Data Sheet [chemicalbook.com]

- 16. N-Methyl-1-naphthalenemethylamine hydrochloride, 98% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 17. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 18. capotchem.com [capotchem.com]

what is the structure of N-Methyl-N-naphthylmethylamine

An In-Depth Technical Guide to N-Methyl-N-naphthylmethylamine: Structure, Synthesis, and Applications

Introduction

This compound, systematically named N-methyl-1-naphthalen-1-ylmethanamine, is a secondary amine of significant interest in synthetic organic chemistry and pharmaceutical development. Its structure, which incorporates both a naphthalene moiety and a methylamino group, makes it a versatile building block. This guide provides a comprehensive overview of its molecular structure, key physicochemical properties, detailed synthesis protocols, and its primary applications, particularly as a critical intermediate in the synthesis of widely used antifungal agents.

Molecular Structure and Physicochemical Properties

The foundational structure of this compound consists of a naphthalene ring linked to a methylamine group via a methylene bridge. The most common isomer is derived from 1-naphthylmethanol, resulting in the IUPAC name N-methyl-1-naphthalen-1-ylmethanamine[1]. The molecule's identity and purity are confirmed through various analytical techniques, which are predicated on its distinct physical and chemical characteristics.

The core structure is composed of:

-

A Naphthalene Moiety: A bicyclic aromatic hydrocarbon (C₁₀H₇) that imparts significant hydrophobicity.

-

A Methylene Bridge: A -CH₂- group that connects the naphthalene ring to the amine.

-

A Secondary Amine Group: A nitrogen atom bonded to the methylene bridge and a methyl group (-NHCH₃).

Caption: 2D structure of this compound.

Physicochemical Data

The compound is most frequently handled and stored as its hydrochloride salt, which improves stability and handling characteristics compared to the free base, often described as a yellow oil[2]. The properties of both the free base and its common hydrochloride salt are summarized below.

| Property | Value (Free Base) | Value (Hydrochloride Salt) | Reference(s) |

| Molecular Formula | C₁₂H₁₃N | C₁₂H₁₄ClN | [1][3] |

| Molecular Weight | 171.24 g/mol | 207.70 g/mol | [1][3] |

| CAS Number | 14489-75-9 | 65473-13-4 | [1][3] |

| Appearance | Yellow Oil | White to off-white crystalline solid | [2][4] |

| Melting Point | 189.5-190 °C | 191-193 °C | [2][5] |

| Boiling Point | 115-120 °C @ 1 Torr | Not Applicable | [2] |

| IUPAC Name | N-methyl-1-naphthalen-1-ylmethanamine | N-methyl-1-naphthalen-1-ylmethanamine;hydrochloride | [1][3] |

Synthesis and Mechanistic Considerations

The preparation of this compound is a well-documented process, often forming a key step in a larger synthetic pathway. A common and industrially relevant method involves the formation of an amide intermediate from 1-chloromethylnaphthalene, followed by hydrolysis to yield the desired secondary amine[6][7]. This multi-step approach is favored as it avoids the formation of tertiary amine impurities that can arise from direct alkylation methods[7].

The causality behind this two-step choice is rooted in controlling reactivity. Direct reaction of 1-chloromethylnaphthalene with methylamine can lead to over-alkylation, producing the tertiary amine. By first forming the N-formyl derivative (an amide), the nitrogen is rendered less nucleophilic, preventing a second alkylation. The subsequent hydrolysis step is a robust and high-yielding reaction to cleanly liberate the secondary amine.

Caption: Workflow for the synthesis of this compound.

Experimental Protocol: Two-Step Synthesis

This protocol is a synthesized representation based on established patent literature, designed to be a self-validating system through purification and characterization at each stage[6][7].

Step 1: Preparation of N-methyl-N-(1-naphthylmethyl)-formamide

-

To a suitable reaction vessel, add N-methylformamide, a mild base (e.g., potassium carbonate), and a phase transfer catalyst (e.g., a quaternary ammonium salt) in a non-polar solvent like N,N-dimethylformamide[7].

-

Add 1-chloromethylnaphthalene to the mixture. The reaction proceeds via nucleophilic substitution where the anion of N-methylformamide displaces the chloride.

-

Heat the reaction mixture and monitor for completion using an appropriate technique (e.g., Thin Layer Chromatography).

-

Upon completion, the crude N-methyl-N-(1-naphthylmethyl)-formamide is isolated and can be carried forward to the next step.

Step 2: Acid Hydrolysis to this compound

-

Suspend the crude formamide intermediate from Step 1 in a 10% aqueous sulfuric acid solution[2][6].

-

Heat the suspension to reflux temperature (approximately 100°C) and maintain for 4 hours to ensure complete hydrolysis of the amide[6][7].

-

Cool the reaction mixture to room temperature (~25°C). The product is now protonated and soluble in the aqueous layer.

-

Perform an extraction with toluene to remove any unreacted starting material or organic impurities[2][6].

-

Treat the remaining aqueous layer with activated carbon to decolorize and remove trace impurities, followed by filtration[6][7].

-

Carefully basify the filtrate to a pH of 10 using an aqueous sodium hydroxide solution. This deprotonates the amine, causing the free base to separate from the aqueous layer[2][6].

-

Extract the liberated this compound into toluene.

-

Distill the combined toluene layers, typically under high vacuum, to yield the pure product as a yellow oil[2][6].

Applications in Drug Development and Analytical Chemistry

The primary utility of this compound is as a key pharmaceutical intermediate. Its structure is a core component of several important allylamine antifungal drugs.

-

Synthesis of Terbinafine and Butenafine: It serves as the foundational secondary amine onto which the rest of the molecule is built. Terbinafine is synthesized by reacting this compound with 1-bromo-6,6-dimethyl-2-hepten-4-yne. This application is its most significant contribution to medicinal chemistry[2][5].

-

Analytical Reagent: The compound has been employed as a derivatizing agent for the determination of airborne isocyanates. It reacts with isocyanates to form a stable urea derivative that can be quantified using UV or fluorescence detection, providing a reliable method for environmental and industrial hygiene monitoring.

Caption: Role as an intermediate in antifungal drug synthesis.

Safety and Handling

This compound and its hydrochloride salt are classified as hazardous chemicals. Appropriate safety precautions are mandatory during handling and storage.

-

Hazards: The compound is reported as being toxic if swallowed and causes skin, eye, and respiratory irritation[1][4][8]. Aggregated GHS data indicates it is harmful if swallowed and can cause serious eye irritation[3].

-

Personal Protective Equipment (PPE): Standard laboratory PPE, including gloves, eye protection (eyeshields), and a dust mask (type N95 or equivalent), should be used.

-

Storage: Store in a cool, dry place in a tightly sealed container under an inert atmosphere[8].

Conclusion

This compound is a compound of considerable synthetic value. Its structure is readily accessible through robust and scalable chemical processes. While its direct applications are limited, its role as a cornerstone intermediate in the production of essential antifungal medications like Terbinafine underscores its importance in the pharmaceutical industry. The methodologies for its synthesis are well-established, providing a reliable platform for both academic research and large-scale commercial production.

References

- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 84474, this compound.

- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 16211748, this compound hydrochloride.

- Reddy, M. P., et al. (2004). Process for the preparation of n-methyl-1-naphthalenemethanamine. Google Patents. (WO2004080945A1).

- PharmaCompass (n.d.). N-Methyl-1-Naphthyl methyl amine hydrochloride.

- Reddy, M. P., et al. (2004). Process for the preparation of n-methyl-1-naphthalenemethanamine. Google Patents. (WO2004080945A1). This link provides additional details on the synthesis process.

- Sanghavi, N. M., & Samarth, M. M. (1994). An improved synthesis of naftifine using phase transfer catalysis. Indian Journal of Chemical Technology, 1, 245-247.

- CN105503614A (2016). Synthetic method of naftifine drug intermediate N-methyl-1-naphthalene. Google Patents.

- PharmaCompass (n.d.). N-Methyl-1-Naphthyl methyl amine hydrochloride - Uses, DMF, Dossier, etc.

- PharmaCompass (n.d.). N-Methyl-1-Naphthalenemethyl amine.

Sources

- 1. This compound | C12H13N | CID 84474 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. This compound hydrochloride | C12H14ClN | CID 16211748 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Page loading... [guidechem.com]

- 5. N-Methyl-1-naphthalenemethylamine hydrochloride | 65473-13-4 [chemicalbook.com]

- 6. WO2004080945A1 - Process for the preparation of n-methyl-1-naphthalenemethanamine - Google Patents [patents.google.com]

- 7. WO2004080945A1 - Process for the preparation of n-methyl-1-naphthalenemethanamine - Google Patents [patents.google.com]

- 8. N-Methyl-1-naphthalenemethylamine hydrochloride | 65473-13-4 [amp.chemicalbook.com]

An In-depth Technical Guide to N-Methyl-N-naphthylmethylamine: Properties, Synthesis, and Applications

Introduction

N-Methyl-N-naphthylmethylamine, a secondary benzylic amine, is a significant chemical intermediate, primarily recognized for its crucial role in the synthesis of various pharmaceuticals.[1][2] Its structure, featuring a naphthalene moiety linked to a methylaminomethyl group, imparts specific chemical reactivity that is leveraged in the development of antifungal agents.[3] This technical guide provides a comprehensive overview of the physical and chemical properties of this compound and its commonly used hydrochloride salt. Furthermore, it delves into detailed, field-proven synthetic protocols, spectral analysis, and safety considerations pertinent to researchers and professionals in drug development and chemical synthesis.

Physicochemical Properties

A clear distinction between the free amine and its hydrochloride salt is essential for laboratory applications. The free base is typically a liquid or low-melting solid, while the hydrochloride salt is a stable crystalline solid.[4][5]

This compound (Free Base)

| Property | Value | Source(s) |

| IUPAC Name | N-methyl-1-(naphthalen-1-yl)methanamine | [6] |

| Synonyms | 1-(Methylaminomethyl)naphthalene, N-Methyl-1-naphthalenemethylamine | [6][7] |

| CAS Number | 14489-75-9 | [6] |

| Molecular Formula | C₁₂H₁₃N | [6] |

| Molecular Weight | 171.24 g/mol | [6] |

| Appearance | Colorless to orange to green clear liquid or low melting point solid | [4][7] |

| Boiling Point | 90 °C at 0.6 mmHg | [4] |

| Density | 1.05 g/cm³ | [4] |

| Refractive Index | 1.62 | [4] |

This compound Hydrochloride

| Property | Value | Source(s) |

| IUPAC Name | N-methyl-1-(naphthalen-1-yl)methanamine;hydrochloride | [8] |

| Synonyms | Terbinafine Related Compound A | |

| CAS Number | 65473-13-4 | [5] |

| Molecular Formula | C₁₂H₁₄ClN | |

| Molecular Weight | 207.70 g/mol | [5] |

| Appearance | White to off-white crystalline powder | [9] |

| Melting Point | 191-193 °C | [5] |

| Solubility | Sparingly soluble in water | [9] |

Synthesis of this compound

The synthesis of this compound is pivotal for its application in the pharmaceutical industry. An established and efficient method involves the reaction of 1-chloromethylnaphthalene with N-methylformamide, followed by hydrolysis of the resulting formamide intermediate. This process is advantageous as it avoids the formation of the tertiary amine impurity that can arise from direct alkylation of methylamine.[2]

Synthetic Workflow

Caption: Synthetic workflow for this compound.

Experimental Protocols

The following protocols are adapted from a patented industrial process, providing two distinct methods for the hydrolysis of the N-formyl intermediate.[2]

Part 1: Preparation of N-methyl-N-(1-naphthylmethyl)formamide

-

Under a nitrogen atmosphere, charge a suitable reaction vessel with dry N,N-dimethylformamide (DMF).

-

Add sodium hydride (50% dispersion in paraffin oil).

-

Cool the mixture to 20°C.

-

Slowly add a solution of N-methylformamide in DMF, maintaining the temperature between 20-25°C.

-

Stir the reaction mixture at 25-30°C for one hour after the addition is complete.

-

Slowly add a solution of 1-chloromethylnaphthalene in toluene to the reaction mixture.

-

Maintain the temperature at 40-45°C for one hour.

-

Quench the reaction by adding water.

-

Extract the product into toluene.

-

Distill off the solvent to obtain crude N-methyl-N-(1-naphthylmethyl)formamide, which can be used directly in the next step.

Part 2A: Acid Hydrolysis

-

Suspend the crude N-methyl-N-(1-naphthylmethyl)formamide in a 10% aqueous sulfuric acid solution.

-

Heat the mixture to reflux temperature and maintain for 4 hours.

-

Cool the reaction mixture to 25°C and extract with toluene to remove any non-basic impurities.

-

Treat the aqueous layer with activated carbon and filter.

-

Basify the filtrate to a pH of 10.0 with sodium hydroxide.

-

Extract the liberated this compound into toluene.

-

Distill off the toluene to yield the crude product, which can be further purified by vacuum distillation.[2]

Part 2B: Base Hydrolysis

-

Suspend the crude N-methyl-N-(1-naphthylmethyl)formamide in a 20% aqueous sodium hydroxide solution.

-

Heat the mixture at 60-70°C for 7 hours.

-

Cool the reaction mixture to 25°C and extract with toluene.

-

Extract the toluene layer with 3N hydrochloric acid.

-

Decolorize the aqueous layer with activated carbon.

-

Basify the solution to a pH of 10.0 with 20% aqueous sodium hydroxide.

-

Extract the liberated this compound into toluene.

-

Distill off the toluene to yield the crude product, which can be further purified by vacuum distillation.[2]

Spectral Characterization

Mass Spectrometry

The electron ionization mass spectrum of this compound shows a molecular ion peak (M+) at m/z 171, corresponding to its molecular weight. The base peak is typically observed at m/z 141, resulting from the benzylic cleavage and loss of the methylamino group, forming the stable naphthylmethyl cation.[6]

Infrared (IR) Spectroscopy

The IR spectrum provides key information about the functional groups present in the molecule.

-

N-H Stretch: A weak to medium absorption band is expected in the region of 3300-3500 cm⁻¹ for the N-H stretch of the secondary amine.

-

C-H Stretch (Aromatic): Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹.

-

C-H Stretch (Aliphatic): Aliphatic C-H stretching from the methyl and methylene groups appears just below 3000 cm⁻¹.

-

Aromatic C=C Stretch: Medium to weak absorptions in the 1600-1450 cm⁻¹ region are characteristic of the naphthalene ring.

-

C-N Stretch: The C-N stretching vibration is typically found in the 1250-1020 cm⁻¹ range.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

While a detailed spectrum with peak assignments is best obtained experimentally, the expected ¹H NMR spectrum of this compound in a deuterated solvent (e.g., CDCl₃) would show:

-

Aromatic Protons: A complex multiplet pattern in the range of 7.4-8.1 ppm, corresponding to the seven protons of the naphthalene ring.

-

Methylene Protons (-CH₂-): A singlet at approximately 3.8-4.0 ppm, integrating to two protons.

-

Methyl Protons (-CH₃): A singlet at around 2.4-2.5 ppm, integrating to three protons.

-

Amine Proton (-NH-): A broad singlet that can appear over a wide range and may exchange with D₂O.

Chemical Reactivity and Applications

The chemical behavior of this compound is primarily dictated by the nucleophilic secondary amine and the benzylic position of the methylene group.

-

Nucleophilicity: The lone pair of electrons on the nitrogen atom makes it a good nucleophile, readily reacting with electrophiles. This reactivity is exploited in its primary application, the synthesis of the antifungal drug Terbinafine.[3] In this synthesis, this compound is N-alkylated with (E)-1-chloro-6,6-dimethyl-2-hepten-4-yne.[3]

-

Basicity: As an amine, it is basic and will react with acids to form the corresponding ammonium salt, such as the commercially available hydrochloride.[5]

-

Benzylic Reactivity: The benzylic C-H bonds are susceptible to oxidation under certain conditions.

The principal application of this compound is as a key intermediate in the synthesis of allylamine antifungal agents, including Terbinafine and Naftifine.[3][10] These drugs function by inhibiting the fungal enzyme squalene epoxidase, a critical step in the biosynthesis of ergosterol, an essential component of fungal cell membranes.

Safety and Handling

This compound is a hazardous substance and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated area.

-

GHS Hazard Statements: It is classified as toxic if swallowed, causes skin irritation, and causes serious eye irritation.[6]

-

Precautionary Measures: Wear protective gloves, eye protection, and face protection. Wash skin thoroughly after handling. In case of ingestion, seek immediate medical attention.[6]

Conclusion

This compound is a valuable chemical intermediate with well-defined physical and chemical properties. Its synthesis is well-established, and its primary application in the pharmaceutical industry, particularly in the production of antifungal medications, underscores its importance. A thorough understanding of its properties, synthesis, and safe handling is crucial for its effective and responsible use in research and development.

References

- PubChem. (n.d.). This compound hydrochloride.

- PubChem. (n.d.). This compound.

- Apicule. (n.d.). This compound (CAS No: 14489-75-9) API Intermediate Manufacturers.

- ChemSrc. (2025, August 25). N-Methyl-1-naphthylmethylamine.

- Google Patents. (n.d.). WO2004080945A1 - Process for the preparation of n-methyl-1-naphthalenemethanamine.

- Capot Chemical. (2008, November 5). MSDS of N-methyl-1-naphthalenemethylamine.

- Chemistry LibreTexts. (2023, January 22). Reactivity of Amines.

- Sanghavi, N. M., & Samarth, M. M. (1994). An improved synthesis of naftifine using phase transfer catalysis. Indian Journal of Chemical Technology, 1, 245-247.

- ChemBK. (2024, April 9). N-Methyl-1-Naphthalene Methylamine.

- PharmaCompass. (n.d.). N-Methyl-1-naphthyl methyl amine hydrochloride.

- Pharmaffiliates. (n.d.). CAS No : 65473-13-4 | Product Name : N-Methyl-1-(naphthalen-1-yl)methanamine Hydrochloride.

Sources

- 1. 1-NAPHTHALENEMETHYLAMINE(118-31-0) 1H NMR spectrum [chemicalbook.com]

- 2. echemi.com [echemi.com]

- 3. N-Methyl-1-naphthalenemethylamine hydrochloride(65473-13-4) 1H NMR [m.chemicalbook.com]

- 4. This compound | C12H13N | CID 84474 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. spectrabase.com [spectrabase.com]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. This compound hydrochloride | C12H14ClN | CID 16211748 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 1-Methyl-aminomethyl naphthalene(14489-75-9) IR Spectrum [chemicalbook.com]

- 9. N-Methyl-1-naphthylmethylamine | CAS#:14489-75-9 | Chemsrc [chemsrc.com]

- 10. 1H proton nmr spectrum of N-methylethanamine (ethylmethylamine) C3H9N CH3NHCH2CH3 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 N-methylethylamine 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

An In-Depth Technical Guide to N-Methyl-N-(1-naphthylmethyl)amine: Synthesis, Applications, and Experimental Protocols

Introduction

N-Methyl-N-(1-naphthylmethyl)amine, a secondary amine of significant interest in medicinal chemistry and pharmaceutical manufacturing, serves as a critical building block in the synthesis of various bioactive molecules. Its structural motif, featuring a naphthalene ring system linked to a methylaminomethyl group, imparts unique physicochemical properties that are leveraged in drug design. This guide provides a comprehensive overview of its nomenclature, chemical properties, synthesis, and key applications, with a particular focus on its role as an intermediate in the production of antifungal agents.

Nomenclature and Identification

The compound is systematically named N-methyl-1-(naphthalen-1-yl)methanamine according to IUPAC nomenclature.[1] However, it is commonly referred to by a variety of synonyms in commercial and academic literature. Understanding these alternative names is crucial for conducting thorough literature searches and sourcing the material.

Common Synonyms:

The definitive identifiers for this compound are its CAS Registry Number, 14489-75-9, and its molecular formula, C12H13N.[1][2][3][4] The hydrochloride salt form is also commercially available and is identified by the CAS Number 65473-13-4.[7][8]

Chemical and Physical Properties

A summary of the key physicochemical properties of N-Methyl-N-(1-naphthylmethyl)amine is presented in the table below. These properties are essential for its handling, purification, and use in synthetic procedures.

| Property | Value | Source |

| Molecular Weight | 171.24 g/mol | [3][4][6] |

| Appearance | Colorless to orange to green clear liquid; Light brown-red liquid | [2][3] |

| Boiling Point | 287.9°C at 760 mmHg | [3] |

| Density | 1.036 g/cm³ | [3] |

| Flash Point | 146.6°C | [3] |

| Refractive Index | 1.609 | [3] |

| Melting Point (HCl salt) | 191-193 °C | [8] |

Synthesis and Manufacturing

The synthesis of N-Methyl-N-(1-naphthylmethyl)amine is a key process for obtaining the precursor required for several pharmaceutical products. A common industrial synthesis route involves the hydrolysis of an N-formyl intermediate.

Experimental Protocol: Synthesis via Hydrolysis

This protocol describes a two-step process starting from 1-naphthalene methanol.

Step 1: Formation of N-Methyl-N-(1-naphthylmethyl)formamide

-

This step is not detailed in the provided search results but would typically involve the reaction of 1-naphthalenemethylamine with a formylating agent.

Step 2: Hydrolysis of N-Methyl-N-(1-naphthylmethyl)formamide [6]

-

Suspend the crude N-Methyl-N-(1-naphthylmethyl)formamide in a 10% aqueous sulfuric acid solution.[6]

-

Heat the mixture to reflux temperature and maintain for 4 hours.[6]

-

Cool the reaction mixture to 25°C.[6]

-

Perform a liquid-liquid extraction with toluene (2 x 150 mL) to remove organic impurities.[6]

-

Treat the aqueous layer with activated carbon to decolorize and remove further impurities, followed by filtration.[6]

-

Basify the filtrate to a pH of 10.0 using a sodium hydroxide solution. This deprotonates the amine, causing it to separate from the aqueous phase.[6]

-

Extract the product into an organic solvent.

-

Purify the final product by distillation under high vacuum to yield pure N-methyl-1-naphthalenemethaneamine.[6]

Causality in Experimental Choices:

-

Acid Hydrolysis: The use of sulfuric acid is a standard and cost-effective method for the hydrolysis of amides. The reflux conditions provide the necessary energy to drive the reaction to completion.

-

Toluene Extraction: Toluene is chosen for its ability to dissolve non-polar organic impurities while having low solubility in the aqueous acidic solution.

-

Activated Carbon: This is a common and effective method for removing colored impurities and other high molecular weight byproducts.

-

Basification: Raising the pH above the pKa of the amine ensures it is in its free base form, which is less soluble in water and more soluble in organic solvents, facilitating its extraction.

Applications in Research and Drug Development

The primary application of N-Methyl-N-(1-naphthylmethyl)amine is as a key intermediate in the synthesis of antifungal drugs, particularly those of the allylamine class.

Intermediate for Terbinafine and Butenafine: N-Methyl-1-naphthalenemethyl amine is explicitly mentioned as an intermediate for the synthesis of butenafine hydrochloride and terbinafine hydrochloride.[3] Terbinafine is a widely used antifungal medication for treating infections of the skin and nails. The structural core of N-Methyl-N-(1-naphthylmethyl)amine is incorporated into the final structure of these drugs.

Workflow: Role in Terbinafine Synthesis

The following diagram illustrates the logical flow of how N-Methyl-N-(1-naphthylmethyl)amine is utilized in the synthesis of Terbinafine.

Caption: Synthetic pathway from starting materials to Terbinafine, highlighting the central role of N-Methyl-N-(1-naphthylmethyl)amine.

Safety and Handling

N-Methyl-N-(1-naphthylmethyl)amine is classified as an irritant and is toxic if swallowed.[1][6] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated fume hood. For detailed safety information, consult the material safety data sheet (MSDS) provided by the supplier.

References

- PubChem. N-Methyl-N-naphthylmethylamine.

- PubChem. This compound hydrochloride.

- Island Pyrochemical Industries. N-METHYL-PARA-NITROANILINE (MNA). [Link]

- PubChem. MNA methamphetamine.

- LabSolutions. N-Methyl-1-naphthylmethylamine. [Link]

- ChemSrc. N-Methyl-1-naphthylmethylamine. [Link]

- RCSB PDB. MNA Ligand Summary Page. [Link]

- National Center for Biotechnology Information. Continuous treatment of N-Methyl-p-nitro aniline (MNA) in an Upflow Anaerobic Sludge Blanket (UASB) bioreactor. [Link]

- ChemSrc. MNA. [Link]

- PharmaCompass. N-Methyl-1-Naphthyl methyl amine hydrochloride. [Link]

- ChemBK. N-Methyl-1-Naphthalene Methylamine. [Link]

Sources

- 1. This compound | C12H13N | CID 84474 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. N-Methyl-1-naphthylmethylamine | 14489-75-9 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 3. CAS NO 14489-75-9 99% N-Methyl-1-Naphthalenemethyl Amine [linchuanchemical.com]

- 4. labsolu.ca [labsolu.ca]

- 5. N-Methyl-1-naphthylmethylamine | CAS#:14489-75-9 | Chemsrc [chemsrc.com]

- 6. echemi.com [echemi.com]

- 7. This compound hydrochloride | C12H14ClN | CID 16211748 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. N-Methyl-1-naphthalenemethylamine hydrochloride | 65473-13-4 [chemicalbook.com]

An In-Depth Technical Guide to N-Methyl-1-(naphthalen-1-yl)methanamine: Synthesis, Properties, and Role in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methyl-1-(naphthalen-1-yl)methanamine, a secondary amine featuring a naphthalene core, is a molecule of significant interest in the landscape of pharmaceutical synthesis. While not an active pharmaceutical ingredient (API) in itself, it serves as a critical precursor in the manufacturing of several key drugs. This guide provides a comprehensive overview of its chemical identity, synthesis protocols, and its pivotal role as a building block in drug development, particularly in the creation of antifungal agents.

Chemical Identity and Properties

The definitive identification of a chemical entity is paramount for regulatory and scientific accuracy. The International Union of Pure and Applied Chemistry (IUPAC) name for the compound commonly referred to as 1-(Methylaminomethyl)naphthalene is N-methyl-1-(naphthalen-1-yl)methanamine .[1][2] This nomenclature precisely describes a methyl group and a naphthalen-1-ylmethyl group attached to a nitrogen atom.

A summary of its key chemical and physical properties is presented in Table 1.

Table 1: Chemical and Physical Properties of N-Methyl-1-(naphthalen-1-yl)methanamine

| Property | Value | Source(s) |

| IUPAC Name | N-methyl-1-(naphthalen-1-yl)methanamine | [1][2] |

| Synonyms | 1-(Methylaminomethyl)naphthalene, N-Methyl-1-naphthylmethylamine | [1][3][4] |

| CAS Number | 14489-75-9 | [1][2] |

| Molecular Formula | C₁₂H₁₃N | [1] |

| Molecular Weight | 171.24 g/mol | [1] |

| Appearance | Colorless to yellow or green clear liquid/oil | [1] |

| Solubility | Soluble in organic solvents; insoluble in water. | [1] |

| pKa | 9.38 ± 0.10 (Predicted) | [1] |

| Boiling Point | 115-120 °C @ 1 Torr | [2] |

| Density | 1.05 g/cm³ | [2] |

The compound is also frequently handled and sold as its hydrochloride salt, N-methyl-1-(naphthalen-1-yl)methanamine hydrochloride (CAS No: 65473-13-4), which is an off-white powder with a melting point of approximately 191-193 °C.[3][4]

Synthesis of N-Methyl-1-(naphthalen-1-yl)methanamine: A Critical Pharmaceutical Intermediate

The primary significance of N-methyl-1-(naphthalen-1-yl)methanamine lies in its role as a key intermediate in the synthesis of the allylamine class of antifungal drugs, most notably Terbinafine and Butenafine.[3] Consequently, robust and scalable synthetic routes are well-documented in patent literature. The most common approaches start from 1-chloromethylnaphthalene.

Synthetic Pathway Overview

The synthesis generally proceeds via a two-step process: formation of an N-substituted formamide followed by hydrolysis. This methodology is favored as it avoids the formation of the tertiary amine impurity, which can be a challenge in direct alkylation methods.

Sources

N-Methyl-N-naphthylmethylamine molecular weight

An In-depth Technical Guide to the Molecular Weight and Characterization of N-Methyl-N-naphthylmethylamine

Abstract

This compound is a pivotal chemical intermediate, primarily recognized for its role in the synthesis of allylamine antifungal agents. A precise understanding of its fundamental physicochemical properties, beginning with its molecular weight, is critical for researchers, chemists, and pharmaceutical development professionals. This guide provides a comprehensive examination of this compound, detailing the theoretical basis and experimental validation of its molecular weight. It further explores its chemical characteristics, synthesis protocols, analytical characterization, and safe handling procedures, offering a holistic resource for its application in research and development. The document distinguishes between the free base form and its commonly used hydrochloride salt, as their respective properties are crucial for stoichiometric calculations and reaction optimization.

Part 1: Core Molecular Identity and Physicochemical Properties

A thorough understanding of a molecule begins with its fundamental identifiers and properties. This compound is most frequently utilized in its free base form or as a more stable hydrochloride salt. These two forms have distinct molecular formulas and, consequently, different molecular weights, a critical consideration for any quantitative scientific endeavor.

Key Chemical Identifiers

The foundational data for this compound and its hydrochloride salt are summarized below. These identifiers are essential for accurate sourcing, regulatory compliance, and literature searches.

| Property | This compound (Free Base) | This compound HCl (Hydrochloride Salt) |

| IUPAC Name | N-methyl-1-(naphthalen-1-yl)methanamine[1] | N-methyl-1-(naphthalen-1-yl)methanamine;hydrochloride[2] |

| Synonyms | 1-(Methylaminomethyl)naphthalene, N-Methyl-1-naphthylmethylamine[3][4] | 1-(Methylaminomethyl)naphthalene hydrochloride |

| CAS Number | 14489-75-9[1][3] | 65473-13-4[2] |

| Molecular Formula | C₁₂H₁₃N[1][3] | C₁₂H₁₄ClN[2][5] |

| Molecular Weight | 171.24 g/mol [1][6] | 207.70 g/mol [2] |

| Monoisotopic Mass | 171.1048 Da[1][7] | 207.0815 Da[2] |

Theoretical Molecular Weight Calculation

The molecular weight is derived from the sum of the atomic weights of the constituent atoms in the molecular formula. The causality behind this calculation rests on the internationally accepted atomic weights provided by IUPAC.

For this compound (C₁₂H₁₃N):

-

Carbon (C): 12 atoms × 12.011 u = 144.132 u

-

Hydrogen (H): 13 atoms × 1.008 u = 13.104 u

-

Nitrogen (N): 1 atom × 14.007 u = 14.007 u

-

Total Molecular Weight = 171.243 g/mol

For this compound Hydrochloride (C₁₂H₁₄ClN):

-

Carbon (C): 12 atoms × 12.011 u = 144.132 u

-

Hydrogen (H): 14 atoms × 1.008 u = 14.112 u

-

Chlorine (Cl): 1 atom × 35.453 u = 35.453 u

-

Nitrogen (N): 1 atom × 14.007 u = 14.007 u

-

Total Molecular Weight = 207.704 g/mol

These calculated values align perfectly with the authoritative data found in chemical databases[1][2].

Experimental Verification of Molecular Identity

While theoretical calculations provide a precise molecular weight, experimental verification is a cornerstone of scientific integrity. Mass spectrometry (MS) is the definitive technique for determining the mass of a molecule. Gas Chromatography-Mass Spectrometry (GC-MS) is particularly well-suited for a volatile compound like this compound.

The choice of GC-MS is dictated by the need to separate the analyte from any impurities before mass analysis. The gas chromatograph vaporizes the sample and separates its components based on their boiling points and interactions with the column's stationary phase. As the pure compound elutes from the column, it enters the mass spectrometer. Here, it is ionized (typically via electron impact, EI), causing the molecule to form a positively charged molecular ion (M⁺) and various fragment ions. The spectrometer then separates these ions based on their mass-to-charge ratio (m/z), generating a spectrum that serves as a molecular fingerprint. The peak with the highest m/z value generally corresponds to the molecular ion, directly confirming the molecular weight.

-

Sample Preparation: Dissolve 1-2 mg of this compound in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) to a final concentration of ~100 µg/mL.

-

GC Column Selection: Utilize a non-polar or medium-polarity column (e.g., DB-5ms, HP-5ms) suitable for amine analysis.

-

Injection: Inject 1 µL of the prepared sample into the GC inlet, typically set to 250-280°C.

-

GC Oven Program:

-

Initial Temperature: 100°C, hold for 1 minute.

-

Ramp: Increase temperature at 15°C/min to 280°C.

-

Final Hold: Hold at 280°C for 5 minutes.

-

-

MS Parameters:

-

Ionization Mode: Electron Impact (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 300.

-

Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

-

Data Analysis:

-

Identify the peak corresponding to this compound in the total ion chromatogram (TIC).

-

Analyze the mass spectrum for that peak. The molecular ion peak (M⁺) should appear at m/z = 171, confirming the molecular weight of the free base[1].

-

Observe characteristic fragment peaks. For this molecule, a prominent peak is often seen at m/z = 141, corresponding to the loss of the methylamino group (-CH₂NHCH₃) and formation of the stable naphthylmethyl cation. Another significant peak at m/z = 44 can correspond to the [CH₂=NHCH₃]⁺ fragment.

-

Caption: GC-MS workflow for the experimental verification of molecular weight.

Part 2: Synthesis, Application, and Safe Handling

Beyond its core identity, the practical utility of this compound in a laboratory or industrial setting requires knowledge of its synthesis, primary applications, and safety protocols.

Common Synthetic Pathway

This compound is not typically a naturally occurring compound; it is produced through synthetic organic chemistry. A prevalent method involves a two-step process starting from 1-chloromethylnaphthalene, which is commercially available. This process is favored for its efficiency and scalability[7][8][9].

-

Formation of the Formamide Intermediate: 1-chloromethylnaphthalene is reacted with N-methylformamide in the presence of a base. This nucleophilic substitution reaction forms the intermediate, N-methyl-N-(1-naphthylmethyl)-formamide.

-

Acid Hydrolysis: The formamide intermediate is then hydrolyzed, typically using a strong acid like sulfuric acid, to cleave the formyl group and yield the final product, this compound[7][8]. The product is then isolated following basification and extraction.

Caption: A common two-step synthesis of this compound.

Application as a Key Pharmaceutical Intermediate

The primary driver for the synthesis of this compound is its role as a key building block in the pharmaceutical industry. Specifically, it is an essential precursor for several allylamine antifungal drugs, which function by inhibiting the enzyme squalene epoxidase in fungi.

-

Terbinafine: A widely used antifungal medication, terbinafine is synthesized using this compound as the core amine structure.

-

Butenafine: Another potent antifungal agent whose synthesis relies on this same intermediate[3][10].

-

Naftifine: As the first clinically used allylamine antifungal, the synthesis of naftifine also involves the N-alkylation of this compound.

The molecular structure and reactivity of the secondary amine group in this compound make it ideal for the subsequent alkylation step that introduces the pharmacologically active allylamine side chain.

Safety, Handling, and Storage

Proper handling of any chemical reagent is paramount for laboratory safety. The information provided in Safety Data Sheets (SDS) is authoritative and must be followed.

The Globally Harmonized System (GHS) provides a standardized framework for hazard communication.

| Hazard Type | GHS Classification | Statement |

| Acute Toxicity | Danger | H301: Toxic if swallowed[1] |

| Skin Irritation | Warning | H315: Causes skin irritation[1][11] |

| Eye Irritation | Warning | H319: Causes serious eye irritation[1] |

| Aquatic Hazard | (No symbol) | H401: Toxic to aquatic life[1] |

-

Engineering Controls: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield conforming to EN166 or NIOSH standards[12].

-

Hand Protection: Wear chemically resistant gloves (e.g., nitrile rubber). Inspect gloves before use and dispose of contaminated gloves properly[13].

-

Body Protection: Wear a standard laboratory coat. For larger quantities, consider impervious clothing.

-

-

Handling: Avoid contact with skin, eyes, and clothing. Do not breathe vapors or mist. Wash hands thoroughly after handling[11][12].

-

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.

-

The compound can be light and air-sensitive; storage under an inert gas (e.g., argon or nitrogen) is recommended for long-term stability[4].

-

Store away from incompatible materials such as strong oxidizing agents.

-

Conclusion

This compound is a chemical of significant industrial importance, defined by a molecular weight of 171.24 g/mol for its free base form (C₁₂H₁₃N) and 207.70 g/mol for its hydrochloride salt (C₁₂H₁₄ClN). These values, grounded in theoretical calculations, are readily confirmed through standard analytical techniques like mass spectrometry. Beyond its fundamental properties, its utility as a non-negotiable precursor in the synthesis of critical antifungal agents like terbinafine solidifies its place in medicinal chemistry and drug development. Adherence to rigorous safety and handling protocols is essential for any professional working with this compound, ensuring both personal safety and the integrity of experimental outcomes.

References

- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 84474, this compound.

- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 16211748, this compound hydrochloride.

- Xiamen AmoyChem Co., Ltd. (2024). CAS NO 14489-75-9 99% N-Methyl-1-Naphthalenemethyl Amine.

- CP Lab Chemicals (2024). N-Methyl-1-naphthylmethylamine, min 98%.

- LabSolutions (2024). N-Methyl-1-naphthylmethylamine.

- Capot Chemical (2008). MSDS of N-methyl-1-naphthalenemethylamine.

- Google Patents (2004). WO2004080945A1 - Process for the preparation of n-methyl-1-naphthalenemethanamine.

- Sanghavi, N. M., & Samarth, M. M. (1994). An improved synthesis of naftifine using phase transfer catalysis. Indian Journal of Chemical Technology, 1, 245-247.

- Google Patents (2004). WO2004080945A1 - Process for the preparation of n-methyl-1-naphthalenemethanamine.

- Google Patents (2016). CN105503614A - Synthetic method of naftifine drug intermediate N-methyl-1-naphthalene.

Sources

- 1. This compound | C12H13N | CID 84474 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound hydrochloride | C12H14ClN | CID 16211748 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CAS NO 14489-75-9 99% N-Methyl-1-Naphthalenemethyl Amine [linchuanchemical.com]

- 4. calpaclab.com [calpaclab.com]

- 5. N-Methyl-1-naphthalenemethylamine hydrochloride, 98% | Fisher Scientific [fishersci.ca]

- 6. labsolu.ca [labsolu.ca]

- 7. echemi.com [echemi.com]

- 8. WO2004080945A1 - Process for the preparation of n-methyl-1-naphthalenemethanamine - Google Patents [patents.google.com]

- 9. WO2004080945A1 - Process for the preparation of n-methyl-1-naphthalenemethanamine - Google Patents [patents.google.com]

- 10. N-Methyl-1-naphthalenemethylamine hydrochloride | 65473-13-4 [chemicalbook.com]

- 11. chemicalbook.com [chemicalbook.com]

- 12. echemi.com [echemi.com]

- 13. capotchem.com [capotchem.com]

An In-depth Technical Guide to the Solubility of N-Methyl-N-naphthylmethylamine in Organic Solvents

Executive Summary

N-Methyl-N-naphthylmethylamine is a key intermediate in the synthesis of several pharmacologically active molecules, most notably the allylamine class of antifungal agents such as Terbinafine.[1][2] Understanding its solubility in various organic solvents is paramount for optimizing reaction conditions, designing efficient purification strategies (such as crystallization), and ensuring process scalability and reproducibility. This technical guide provides a comprehensive analysis of the theoretical principles governing the solubility of this compound, offers a predictive solubility profile based on its physicochemical properties, and details a robust, self-validating experimental protocol for its quantitative determination. This document is intended for researchers, process chemists, and drug development professionals who require a deep, functional understanding of this compound's behavior in solution.

Introduction to this compound: A Structural and Functional Overview

This compound (C12H13N) is a secondary amine characterized by the presence of a methyl group and a naphthylmethyl group attached to a central nitrogen atom.[3] This unique structure imparts a combination of properties that directly influence its solubility.

-

The Naphthylmethyl Group: This large, bicyclic aromatic system is sterically bulky and highly nonpolar (lipophilic). It dominates the molecular surface area and is the primary driver for solubility in nonpolar and aromatic solvents through van der Waals forces and π-π stacking interactions.

-

The Secondary Amine Moiety: The nitrogen atom possesses a lone pair of electrons, making the molecule basic and capable of acting as a hydrogen bond acceptor.[4][5] This functional group provides a site for interaction with polar and protic solvents.

The molecule's calculated XLogP3 value, a measure of lipophilicity, is approximately 2.6, indicating a significant preference for organic phases over aqueous media.[3] This guide will dissect how these structural features dictate the compound's solubility across a spectrum of common organic solvents.

Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C12H13N | PubChem[3] |

| Molecular Weight | 171.24 g/mol | PubChem[3] |

| Appearance | Yellow Oil (at room temp.) | ECHEMI[2] |

| Boiling Point | ~288 °C at 760 mmHg | ChemSrc[6] |

| LogP (XLogP3) | 2.6 | PubChem[3] |

| Polar Surface Area | 12.03 Ų | ChemSrc[6] |

The Theoretical Basis of Solubility: A Mechanistic Perspective

The principle of "like dissolves like" serves as the foundational concept for predicting solubility.[7] For this compound, solubility is a direct consequence of the interplay between the solute's structure and the solvent's properties, mediated by intermolecular forces.

Key Intermolecular Interactions

-

Van der Waals Forces (London Dispersion Forces): These are the predominant forces between the large, nonpolar naphthylmethyl group and nonpolar solvent molecules (e.g., toluene, hexanes). The extensive surface area of the naphthyl ring allows for strong induced-dipole interactions, promoting solubility in aromatic and aliphatic hydrocarbon solvents.

-

π-π Stacking: When dissolved in aromatic solvents like toluene or benzene, the electron-rich naphthyl ring can interact favorably with the solvent's aromatic ring, leading to enhanced solubility.

-

Hydrogen Bonding: As a secondary amine, the molecule can act as a hydrogen bond acceptor via its nitrogen lone pair.[8] This is the primary mechanism for its solubility in protic solvents like alcohols (e.g., methanol, ethanol). The N-H bond itself is also a weak hydrogen bond donor.

-

Dipole-Dipole Interactions: The polar C-N bonds create a modest molecular dipole, allowing for interactions with polar aprotic solvents such as acetone or ethyl acetate.

Impact of Solvent Polarity

The solubility of this compound is a trade-off. The large nonpolar moiety favors nonpolar solvents, while the polar amine group provides an anchor for interaction with polar solvents.

-

Nonpolar Solvents (e.g., Toluene, Hexane): High solubility is anticipated in aromatic solvents like toluene due to both van der Waals forces and potential π-π stacking. Solubility in aliphatic hydrocarbons like hexane will be moderate, driven solely by weaker van der Waals forces.

-

Polar Aprotic Solvents (e.g., THF, Acetone, Ethyl Acetate): Moderate to good solubility is expected. These solvents can engage in dipole-dipole interactions and, in the case of ethers and ketones, can accept hydrogen bonds, but the large hydrophobic part of the solute remains a major factor.

-

Polar Protic Solvents (e.g., Ethanol, Methanol): Moderate solubility is predicted. The solvent's ability to form hydrogen bonds with the amine nitrogen is a strong solubilizing force.[9] However, this is counteracted by the energy required to disrupt the solvent's own extensive hydrogen-bonding network to accommodate the large nonpolar naphthyl group.

Predictive Solubility Profile

While exhaustive experimental data is not publicly cataloged, a predictive profile can be constructed based on the theoretical principles outlined above. This serves as a practical starting point for solvent screening in a laboratory setting.

| Solvent Class | Representative Solvents | Predicted Solubility | Primary Driving Interaction(s) |

| Aromatic Hydrocarbons | Toluene, Xylenes, Benzene | High | Van der Waals, π-π Stacking |

| Chlorinated Solvents | Dichloromethane (DCM), Chloroform | High | Van der Waals, Dipole-Dipole |

| Ethers | Tetrahydrofuran (THF), Diethyl Ether | High to Moderate | Van der Waals, Dipole-Dipole |

| Ketones | Acetone, Methyl Ethyl Ketone (MEK) | Moderate | Dipole-Dipole, Hydrogen Bond Acceptance |

| Alcohols | Ethanol, Methanol, Isopropanol | Moderate | Hydrogen Bonding, Dipole-Dipole |

| Esters | Ethyl Acetate | Moderate | Dipole-Dipole |

| Aliphatic Hydrocarbons | n-Hexane, Heptane, Cyclohexane | Low to Moderate | Van der Waals |

| Highly Polar Solvents | Water, Acetonitrile | Very Low / Immiscible | Polarity Mismatch |

Experimental Protocol: Quantitative Solubility Determination by Isothermal Equilibrium

To move beyond prediction, empirical measurement is essential. The following protocol describes a robust, self-validating method for determining the saturation solubility of this compound.

Core Principle

The isothermal shake-flask method is the gold standard for solubility measurement. It involves creating a slurry of the solute in the test solvent, agitating it at a constant temperature until equilibrium is achieved, separating the saturated solution from the excess solid, and quantifying the solute concentration in the solution.

Materials & Equipment

-

This compound (of known purity)

-

Selected organic solvents (analytical grade or higher)

-

Scintillation vials or sealed flasks

-

Orbital shaker with temperature control

-

Analytical balance (± 0.1 mg)

-

Centrifuge

-

Syringes and 0.22 µm syringe filters (ensure filter material is compatible with the solvent)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a gravimetric setup (evaporating dish, vacuum oven).

Step-by-Step Methodology

-

Preparation: Add an excess amount of this compound to a pre-weighed vial. "Excess" is critical; a persistent solid phase must remain at equilibrium. A good starting point is ~100 mg of solute per 2-3 mL of solvent.

-

Solvent Addition: Add a precise volume or mass of the chosen solvent to the vial. Seal the vial tightly to prevent solvent evaporation.

-

Equilibration: Place the vials in the temperature-controlled orbital shaker. Agitate at a consistent speed (e.g., 150 rpm) for a minimum of 24-48 hours.

-

Expert Insight: The goal is to reach thermodynamic equilibrium. For new systems, it is advisable to take measurements at multiple time points (e.g., 24h, 48h, 72h) to confirm that the measured solubility value has plateaued. This ensures the system is not under-equilibrated.

-

-

Phase Separation: After equilibration, let the vials stand undisturbed in the temperature bath for 2-4 hours to allow the excess solid to settle.

-

Causality: This step minimizes the amount of solid that needs to be removed by filtration, reducing the risk of filter clogging or premature saturation.

-

-

Sample Extraction: Carefully draw the supernatant (the clear, saturated solution) into a syringe. Immediately attach a 0.22 µm syringe filter and dispense the solution into a pre-weighed, tared volumetric flask or vial.

-

Trustworthiness: Filtering is a mandatory step to ensure no microscopic solid particles are transferred, which would artificially inflate the solubility measurement. The first few drops should be discarded to saturate the filter material.

-

-

Quantification (Two Methods):

-

A) Gravimetric Analysis (Simpler, less precise):

-

Accurately weigh the vial containing the filtered saturated solution.

-

Gently evaporate the solvent under a stream of nitrogen or in a vacuum oven at a moderate temperature until a constant weight of the dried solute is achieved.

-

Calculate solubility (e.g., in g/100 mL or mg/mL) from the mass of the residue and the initial volume/mass of the solution.

-

-

B) Chromatographic Analysis (HPLC - Higher precision):

-

Dilute the filtered saturated solution by a known factor using the mobile phase to bring the concentration within the calibrated range of the HPLC method.

-

Analyze the diluted sample using a pre-validated HPLC method (e.g., C18 column, UV detection at a wavelength where the naphthyl group absorbs strongly).

-

Calculate the original concentration using a calibration curve prepared with standards of known concentration.

-

-

Experimental Workflow Diagram

Caption: Diagram 1: Isothermal Solubility Determination Workflow

Critical Factors Influencing Solubility

Several external variables can significantly alter the measured solubility of this compound. Controlling these factors is crucial for obtaining reliable and transferable data.

Effect of Temperature

For most solid solutes dissolving in liquid solvents, the dissolution process is endothermic. Therefore, an increase in temperature will generally lead to an increase in solubility. This relationship is fundamental for developing crystallization protocols, where a compound is dissolved in a hot solvent and allowed to crystallize upon cooling. The quantitative effect of temperature should be determined empirically by performing the solubility protocol at several different temperatures.

Impact of pH and Salt Formation

The basic nature of the secondary amine group is a critical consideration. In the presence of an acid, the amine will be protonated to form an ammonium salt.

R₂NH + HCl → [R₂NH₂]⁺Cl⁻

This salt formation dramatically alters the compound's physical properties. For example, this compound hydrochloride is a crystalline solid with appreciable water solubility, in stark contrast to the free base, which is an oil immiscible with water.[10][11][12] Therefore, when working with protic solvents or in systems where acidic impurities may be present, the pH can have a profound impact on apparent solubility. This property is often exploited during purification, where the compound can be extracted into an acidic aqueous layer, washed, and then liberated as the free base by adding a base.[13]

Influence of Molecular Structure on Solubility

The relationship between the solute's structural features, the solvent's properties, and the resulting solubility is summarized in the diagram below.

Caption: Diagram 2: Factors Governing Solubility

Conclusion

While a definitive, publicly available database for the solubility of this compound in all common organic solvents is lacking, a robust predictive framework can be established from first principles of physical organic chemistry. The compound's large, nonpolar naphthylmethyl group dictates a high affinity for aromatic and chlorinated solvents, while the secondary amine moiety allows for moderate solubility in polar solvents capable of hydrogen bonding, such as alcohols. For process development and optimization, this predictive analysis must be substantiated by rigorous experimental data. The isothermal equilibrium protocol detailed herein provides a reliable, self-validating methodology for generating this critical information, enabling scientists to make informed decisions for reaction engineering, purification design, and formulation development.

References

- BYJU'S. (n.d.). Physical Properties of Amines.

- LibreTexts. (2020, March 4). Amines and Heterocycles.

- Lumen Learning. (n.d.). 23.1. Properties of amines. Organic Chemistry II.

- National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.

- ChemSrc. (2025, August 25). N-Methyl-1-naphthylmethylamine.

- Quora. (2018, March 30). Are amines soluble in organic solvents?.

- Solubility of Things. (n.d.). Amines: Structure, Properties, and Reactions.

- National Center for Biotechnology Information. (n.d.). This compound hydrochloride. PubChem Compound Database.

- Michigan State University Department of Chemistry. (n.d.). Amine Reactivity.

- Ralston, A. W., Hoerr, C. W., Pool, W. O., & Harwood, H. J. (1943). SOLUBILITIES OF HIGH MOLECULAR WEIGHT NORMAL ALIPHATIC PRIMARY AMINES. Journal of Organic Chemistry.

- ChemBK. (n.d.). N-(1-Naphthylmethyl)methylamine.

- Quora. (2018, May 12). How does branching increase the solubility in amines?.

- Clark, J. (n.d.). an introduction to amines. Chemguide.

- Shaw, D. G., & Maczynski, A. (2012). IUPAC-NIST Solubility Data Series. 96. Amines with Water Part 1. C4.

- Google Patents. (n.d.). WO2004080945A1 - Process for the preparation of n-methyl-1-naphthalenemethanamine.

- ResearchGate. (2025, August 10). Determination and Correlation of Pyridazin-3-amine Solubility in Eight Organic Solvents at Temperatures Ranging from (288.05 to 333.35) K.

- LibreTexts. (2024, March 23). 24.2: Structure and Properties of Amines.

- Sanghavi, N. M., & Samarth, M. M. (1994). An improved synthesis of naftifine using phase transfer catalysis. Indian Journal of Chemical Technology, 1, 245-247.

- McLaughlin, J. C. (n.d.). Experiment 27 - Amines and Amides.

- Fogg, P. G. T. (n.d.). Methanamine (methylamine); CHsN; [74-89-5] N-Methylmethanamine (dimethylamine); C2H7N.

- Chemsigma International Co., Ltd. (n.d.). Buy 1-Methyl-aminomethyl Naphthalene HCL.

Sources

- 1. N-Methyl-1-naphthalenemethylamine hydrochloride | 65473-13-4 [chemicalbook.com]

- 2. echemi.com [echemi.com]

- 3. This compound | C12H13N | CID 84474 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. 23.1. Properties of amines | Organic Chemistry II [courses.lumenlearning.com]

- 6. N-Methyl-1-naphthylmethylamine | CAS#:14489-75-9 | Chemsrc [chemsrc.com]

- 7. quora.com [quora.com]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. byjus.com [byjus.com]

- 10. Page loading... [wap.guidechem.com]

- 11. chembk.com [chembk.com]

- 12. echemi.com [echemi.com]

- 13. WO2004080945A1 - Process for the preparation of n-methyl-1-naphthalenemethanamine - Google Patents [patents.google.com]

An In-depth Technical Guide to N-Methyl-N-naphthylmethylamine for Researchers and Drug Development Professionals

This guide provides a comprehensive technical overview of N-Methyl-N-naphthylmethylamine, a key chemical intermediate, tailored for researchers, scientists, and professionals in the field of drug development. It delves into the compound's synthesis, commercial availability, critical applications, and analytical methodologies, ensuring a well-rounded understanding for its effective utilization in a laboratory and developmental setting.

Introduction: A Pivotal Intermediate in Antifungal Drug Synthesis